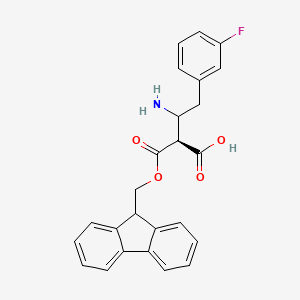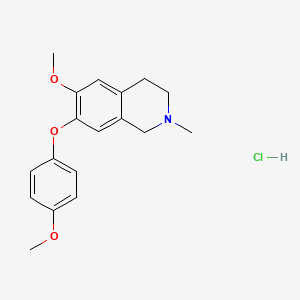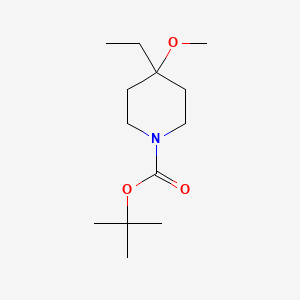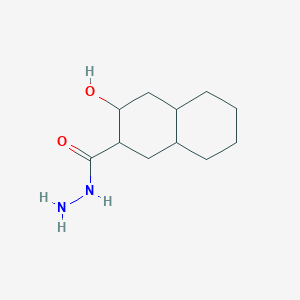![molecular formula C15H22O2S B14011665 Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate CAS No. 92595-31-8](/img/structure/B14011665.png)
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a sulfanyl-substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate typically involves the reaction of 4-tert-butylbenzyl chloride with ethyl thioglycolate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The ester group can undergo hydrolysis, releasing the active sulfanyl-substituted phenyl moiety, which can interact with cellular components and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[(4-tert-butylphenyl)methylsulfinyl]acetate: Similar structure but with a sulfinyl group instead of a sulfanyl group.
Ethyl 2-[(4-tert-butylphenyl)methylsulfonyl]acetate: Contains a sulfonyl group, making it more oxidized compared to the sulfanyl derivative.
Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate: Similar compound with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group provides steric hindrance, influencing the compound’s stability and reactivity.
Eigenschaften
CAS-Nummer |
92595-31-8 |
|---|---|
Molekularformel |
C15H22O2S |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
ethyl 2-[(4-tert-butylphenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C15H22O2S/c1-5-17-14(16)11-18-10-12-6-8-13(9-7-12)15(2,3)4/h6-9H,5,10-11H2,1-4H3 |
InChI-Schlüssel |
RRYZLCLMLIAXOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSCC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)



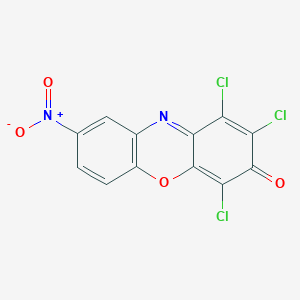
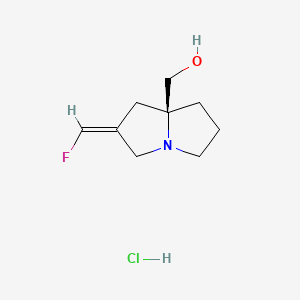
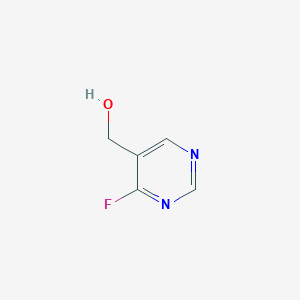
![6-Methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14011630.png)
